![molecular formula C14H14O2 B3118585 2-Methyl-3-naphthylpropionic acid CAS No. 24026-43-5](/img/structure/B3118585.png)
2-Methyl-3-naphthylpropionic acid
Overview
Description
2-Methyl-3-naphthylpropionic acid (2-M3NPA) is an organic compound that is used in a variety of laboratory experiments. It is a synthetic compound that is derived from the metabolism of the plant-derived compound naphthylacetic acid (NAA). 2-M3NPA has been studied for its potential use in the synthesis of other compounds, as well as its ability to act as a cell signaling molecule.
Scientific Research Applications
Asymmetric Synthesis Applications
- 2-Methyl-3-naphthylpropionic acid is used in asymmetric synthesis processes. For example, the Rh-catalyzed asymmetric hydrogenation of methyl 2-hydroxymethylacrylate, using a chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived ligand, shows high enantioselectivity, crucial in producing chiral compounds for pharmaceuticals and agrochemicals (Qiu et al., 2009).
Chiral Resolution in Pharmaceutical Synthesis
- The compound plays a role in the chiral resolution of secondary alcohols, such as in the production of pheromones or pharmaceutical intermediates. For instance, its use in resolving 2-methyl-4-heptanol, an aggregation pheromone, demonstrates its effectiveness in separating enantiomers (Ichikawa & Ono, 2006).
Biochemical and Biotechnology Research
- In biotechnology and biochemistry, this compound derivatives are used to understand and manipulate biochemical pathways. For example, research on 3-hydroxypropionic acid, a derivative, highlights its value as a platform chemical in bioprocessing, providing insights into metabolic pathways and microbial production (Vidra & Németh, 2017).
Chemical Analysis and Separation Techniques
- The compound is involved in developing analytical methods for determining enantiomeric compositions, such as in the study of microbial media or pharmaceutical analysis. Techniques like high-performance liquid chromatography (HPLC) employ derivatives of this compound for efficient separation and monitoring (Thomason et al., 1997).
Environmental Biodegradation Studies
- Its derivatives are used in studies investigating the biodegradation of pollutants, such as naproxen, a nonsteroidal anti-inflammatory drug. These studies offer insights into environmental remediation and the ecological impact of pharmaceuticals (Aracagök et al., 2017).
Material Science and Dyeing Properties
- Research involving naphthalene derivatives, related to this compound, contributes to material science, particularly in developing dyes and understanding their properties on various substrates. This application is significant in textile and polymer industries (Hosseinnezhad et al., 2017).
properties
IUPAC Name |
2-methyl-3-naphthalen-1-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGARSEFLNFFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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